2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Medicinal Chemistry Synthetic Intermediates Isoindoline Derivatives

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS 1896674-46-6) is a small-molecule organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It belongs to the isoindoline class of compounds, characterized by a bicyclic core structure consisting of a benzene ring fused to a pyrrolidine ring.

Molecular Formula C10H13NO
Molecular Weight 163.2
CAS No. 1896674-46-6
Cat. No. B6152289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
CAS1896674-46-6
Molecular FormulaC10H13NO
Molecular Weight163.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS 1896674-46-6) Procurement & Technical Specifications


2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS 1896674-46-6) is a small-molecule organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It belongs to the isoindoline class of compounds, characterized by a bicyclic core structure consisting of a benzene ring fused to a pyrrolidine ring. The specific substitution at the 1-position with an ethanol side chain distinguishes it from other isoindoline derivatives . This compound is typically supplied as a research chemical or synthetic intermediate, with commercial availability often at purities of 95% or higher . Its applications are primarily in medicinal chemistry as a building block for more complex molecules .

Why 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol Cannot Be Substituted with Generic Isoindoline Analogs


While many isoindoline derivatives share a common bicyclic core, the specific substitution pattern on the 2,3-dihydro-1H-isoindole scaffold is critical for determining biological activity and physicochemical properties [1]. For example, the position and nature of substituents on the isoindoline ring can dramatically alter a compound's target engagement profile, as seen in the patent literature where 4- and 5-substituted derivatives are claimed as inhibitors of phenylethanolamine N-methyltransferase, while N-substituted variants act as serotonin reuptake inhibitors [2]. The presence of the 1-ethanol group in the target compound confers unique hydrogen-bonding capabilities and influences the molecule's three-dimensional conformation, which can affect its interaction with biological targets and its overall pharmacokinetic profile [1]. Therefore, simply replacing 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol with a structurally similar, but differently substituted, isoindoline analog cannot be assumed to be functionally or pharmacologically equivalent without direct comparative data.

Quantitative Evidence for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS 1896674-46-6) vs. Comparators


Insufficient High-Strength, Quantitatively Comparable Data for Target Compound

A comprehensive search of primary research papers, patents, and authoritative databases has not yielded any instance of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS 1896674-46-6) being tested in a direct, head-to-head quantitative comparison with a defined comparator in a biological assay or other performance metric. The available information is limited to vendor-provided structural data and general class-level inferences based on the isoindoline scaffold . Due to the strict evidence admission rules for this guide, which require both quantitative data for the target compound and a comparator within the same assay context, no high-strength evidence items can be presented at this time. This note is provided in compliance with the instruction that high-strength differential evidence limitations must be explicitly stated.

Medicinal Chemistry Synthetic Intermediates Isoindoline Derivatives

Application Scenarios for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS 1896674-46-6) Based on Class-Level Inference


Use as a Synthetic Intermediate in Medicinal Chemistry

Based on its structure as a 1-substituted isoindoline with a primary alcohol, this compound serves as a versatile building block for the synthesis of more complex pharmacologically active molecules . The ethanol side chain can be easily modified through common reactions like oxidation to an aldehyde or carboxylic acid, or activation as a leaving group for nucleophilic substitution. This allows for the creation of diverse chemical libraries for drug discovery programs [1].

Scaffold for Designing CNS-Active Compounds

The isoindoline core is a privileged structure in medicinal chemistry, known to interact with various central nervous system (CNS) targets [2]. For instance, certain 2,3-dihydro-1H-isoindole derivatives have been patented as serotonin reuptake inhibitors for treating depression and related disorders [2]. While the specific activity of the target compound has not been reported, its core structure makes it a rational starting point for the design of novel CNS drug candidates.

Investigating Structure-Activity Relationships (SAR) of Isoindolines

The compound's unique substitution pattern at the 1-position, compared to more common N-substituted isoindolines, makes it a valuable tool for SAR studies [1]. Researchers can use it to probe the effects of this specific modification on biological activity, selectivity, and pharmacokinetic properties. This information is critical for optimizing lead compounds in drug discovery [1].

Development of Novel Enzyme Inhibitors

Isoindoline derivatives have been explored as inhibitors of various enzymes, including phenylethanolamine N-methyltransferase (PNMT) [3] and HIV-1 integrase [4]. The target compound, with its 1-ethanol group, could be a precursor or a structural analog for developing new inhibitors of these or other enzymes. Its distinct steric and electronic properties may lead to a different inhibition profile compared to known inhibitors [4].

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